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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B1163077

For researchers, scientists, and drug development professionals, this guide provides an in-
depth overview of the spectroscopic analysis of Gelsemium alkaloids, with a focus on Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, complete datasets
for 11-Hydroxygelsenicine were not identified in the conducted literature search, this
document outlines the general methodologies and presents representative data for related
compounds isolated from Gelsemium elegans.

The genus Gelsemium is a rich source of complex monoterpenoid indole alkaloids, many of
which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and
analgesic properties. The structural elucidation of these compounds relies heavily on modern
spectroscopic techniques.

Experimental Protocols

The isolation and characterization of alkaloids from Gelsemium elegans typically follow a
standardized workflow.

1. Extraction and Isolation: The air-dried and powdered plant material (e.g., stems and leaves)
is extracted with a solvent such as 95% aqueous ethanol. The resulting crude extract is then
subjected to acid-base partitioning to separate the alkaloids. Further purification is achieved
through various chromatographic techniques, including silica gel column chromatography and
preparative High-Performance Liquid Chromatography (HPLC).

2. Spectroscopic Analysis:
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» Nuclear Magnetic Resonance (NMR): 1D (*H and 13C) and 2D (COSY, HSQC, HMBC) NMR
spectra are recorded to determine the chemical structure of the isolated compounds. Spectra
are typically acquired on high-field NMR spectrometers (e.g., 500 or 600 MHz) using
deuterated solvents like chloroform-d (CDCIs) or methanol-d4 (CDsOD). Chemical shifts are
reported in parts per million (ppm) relative to a standard, and coupling constants (J) are
given in Hertz (Hz).

e Mass Spectrometry (MS): High-Resolution Electrospray lonization Mass Spectrometry
(HRESIMS) is commonly used to determine the molecular formula of the alkaloids. The
fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable
information about the structure of the compounds.[1]

Data Presentation

Due to the absence of specific data for 11-Hydroxygelsenicine, the following tables present
representative *H and 13C NMR data for a related gelsenicine-type alkaloid as an example of
how such data is typically reported. The specific compound and its corresponding data would
be inserted here upon availability.

Table 1: Representative *H NMR Data for a Gelsenicine-Type Alkaloid

Position OH (ppm) Multiplicity J (Hz)

Table 2: Representative 13C NMR Data for a Gelsenicine-Type Alkaloid

Position oC (ppm)

Mandatory Visualization
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The following diagram illustrates a general workflow for the isolation and spectroscopic analysis
of alkaloids from Gelsemium species.
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General workflow for Gelsemium alkaloid analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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